molecular formula C2H2N2 B14743494 1,2-Diazete CAS No. 287-32-1

1,2-Diazete

Cat. No.: B14743494
CAS No.: 287-32-1
M. Wt: 54.05 g/mol
InChI Key: BABWHSBPEIVBBZ-UHFFFAOYSA-N
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Description

1,2-Diazete is a heterocyclic compound containing a four-membered ring with two nitrogen atoms. It is a relatively rare and less-studied compound compared to other heterocycles. The structure of this compound consists of alternating carbon and nitrogen atoms, forming a strained ring system. This unique structure imparts interesting chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Diazete can be synthesized through various methods. One common approach involves the reaction of azosulfones with ketene N,N- or N,O-acetals . Another method includes the photolysis of dihydropyridazine, which provides the fused diazetidine intermediate . The reaction conditions typically involve the use of specific reagents and controlled environments to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound is not well-documented due to its limited applications and the complexity of its synthesis. the methods mentioned above can be scaled up with appropriate modifications to meet industrial requirements.

Chemical Reactions Analysis

Types of Reactions

1,2-Diazete undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include dimethyl azodicarboxylate, ethylene, and cyclopentadiene . The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from the reactions of this compound include ring-opened products, diazetidine, and other substituted derivatives .

Mechanism of Action

The mechanism of action of 1,2-Diazete involves its interaction with various molecular targets and pathways. For example, some derivatives have been shown to inhibit specific enzymes, such as c-Jun N-terminal kinase, which plays a role in inflammation . The compound’s reactivity and ability to form stable complexes with different molecules contribute to its biological activity.

Comparison with Similar Compounds

1,2-Diazete can be compared with other similar compounds, such as:

This compound is unique due to its four-membered ring structure, which imparts distinct chemical properties and reactivity compared to other heterocycles .

Properties

CAS No.

287-32-1

Molecular Formula

C2H2N2

Molecular Weight

54.05 g/mol

IUPAC Name

diazete

InChI

InChI=1S/C2H2N2/c1-2-4-3-1/h1-2H

InChI Key

BABWHSBPEIVBBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=N1

Origin of Product

United States

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